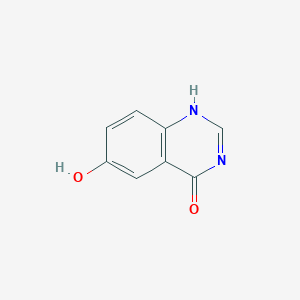

![molecular formula C6H4N4O2 B096414 Pyrimido[4,5-D]pyridazin-2,4(1H,3H)-dion CAS No. 17257-96-4](/img/structure/B96414.png)

Pyrimido[4,5-D]pyridazin-2,4(1H,3H)-dion

Übersicht

Beschreibung

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione (PDPD) is an organic compound with a unique structure and properties that make it an interesting and promising target for scientific research. This compound has been studied in a variety of fields, including organic synthesis, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Derivate

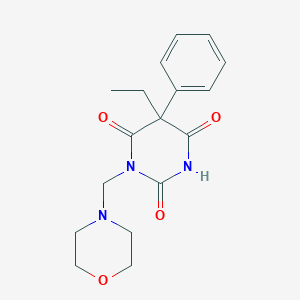

Pyrimido[4,5-D]pyridazin-2,4(1H,3H)-dion wird bei der Synthese neuer Pyrimido[4,5-d]pyrimidin-Derivate verwendet . Für diese Synthese aus 5-Acetyl-4-Aminopyrimidinen wurden zwei Wege vorgeschlagen .

Medizinische Chemie

Pyrimidopyrimidine, einschließlich this compound, ziehen aufgrund ihres hohen Anwendungspotenzials in der medizinischen Chemie erhebliche Aufmerksamkeit auf sich .

Antiproliferative Aktivität

Diese Verbindungen zeigen eine unterschiedliche biologische Aktivität, einschließlich antiproliferativer Aktivität . Die Verbindung API-1, ein Pyrido[2,3-d]pyrimidin-5-on-Derivat, ist ein vielversprechender antiproliferativer Wirkstoff .

Antioxidative Aktivität

this compound-Derivate zeigen auch antioxidative Aktivität .

Entzündungshemmende Aktivität

Es wurde festgestellt, dass diese Verbindungen entzündungshemmende Eigenschaften haben .

Hepatoprotektive Aktivität

this compound-Derivate haben sich als hepatoprotektiv erwiesen .

Diuretische Aktivität

Es wurde festgestellt, dass diese Verbindungen diuretische Eigenschaften haben .

Antibakterielle Aktivität

Es wurde festgestellt, dass this compound-Derivate antimikrobielle Eigenschaften haben <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

Wirkmechanismus

Target of Action

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a compound that has been synthesized for its potential application in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids Similar compounds have been found to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .

Mode of Action

It is known that similar compounds interact with their targets through the formation of hydrogen bonds . For instance, the pyrimido[4,5-d][1,3]oxazin-2-one core was found to occupy the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone of Met477 .

Biochemical Pathways

Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to pass drug-likeness and adme properties, with fewer toxic properties .

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity , suggesting that Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione may also have significant inhibitory effects on its targets.

Action Environment

It is known that negative lifestyle, food habits, and environmental factors can cause up to 90% of cancer cases , suggesting that these factors may also influence the action of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione.

Biochemische Analyse

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .

Eigenschaften

IUPAC Name |

1H-pyrimido[4,5-d]pyridazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXOHYAWQSFGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419925 | |

| Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17257-96-4 | |

| Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

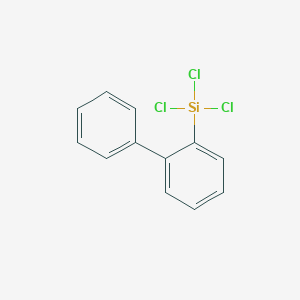

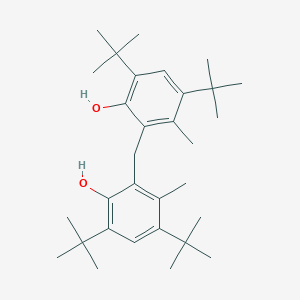

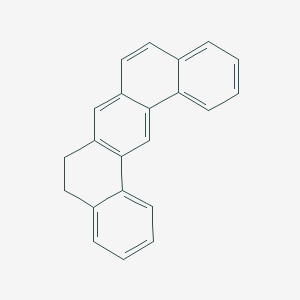

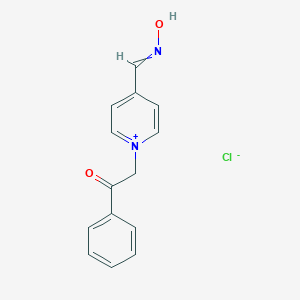

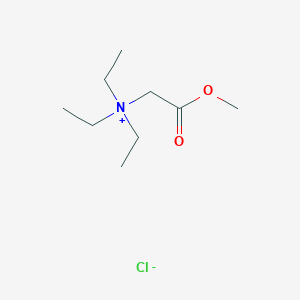

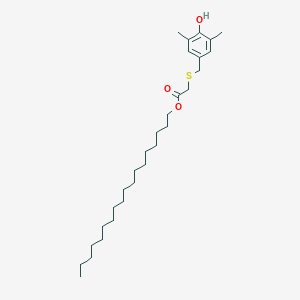

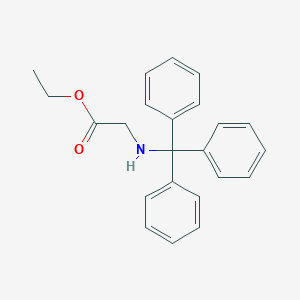

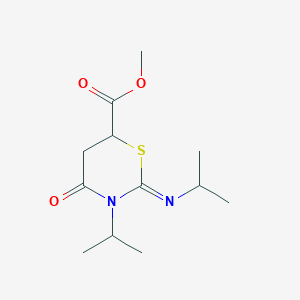

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.